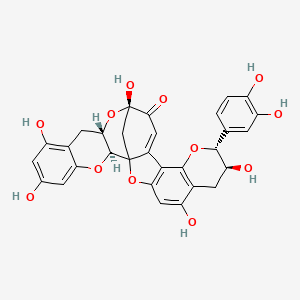

Dehydrodicatechin A

CAS No.: 36048-23-4

Cat. No.: VC16695061

Molecular Formula: C30H24O12

Molecular Weight: 576.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36048-23-4 |

|---|---|

| Molecular Formula | C30H24O12 |

| Molecular Weight | 576.5 g/mol |

| IUPAC Name | (8S,9R,16S,18S,27S)-9-(3,4-dihydroxyphenyl)-5,8,16,21,23-pentahydroxy-2,10,17,26-tetraoxaheptacyclo[14.11.1.01,13.03,12.06,11.018,27.020,25]octacosa-3(12),4,6(11),13,20,22,24-heptaen-15-one |

| Standard InChI | InChI=1S/C30H24O12/c31-12-4-17(33)13-7-23-28(39-21(13)5-12)29-10-30(38,42-23)24(37)8-15(29)25-22(41-29)9-18(34)14-6-20(36)26(40-27(14)25)11-1-2-16(32)19(35)3-11/h1-5,8-9,20,23,26,28,31-36,38H,6-7,10H2/t20-,23-,26+,28-,29?,30-/m0/s1 |

| Standard InChI Key | XNGZKGIFXTWBFN-FVKXOKHWSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](OC2=C1C(=CC3=C2C4=CC(=O)[C@@]5(CC4(O3)[C@@H]6[C@@H](O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

| Canonical SMILES | C1C(C(OC2=C1C(=CC3=C2C4=CC(=O)C5(CC4(O3)C6C(O5)CC7=C(C=C(C=C7O6)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Dehydrodicatechin A possesses the molecular formula and a molecular weight of 576.5 g/mol . Its IUPAC name, , reflects its intricate polycyclic system . The structure features two flavan-3-ol units connected via C-C bonds between the C-6 and C-8 positions, creating a rigid scaffold stabilized by π-π interactions .

Table 1: Key Chemical Properties of Dehydrodicatechin A

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 36048-23-4 | |

| Molecular Formula | ||

| Molecular Weight | 576.5 g/mol | |

| Solubility | DMSO, methanol, ethanol, acetone | |

| Purity (HPLC) | >98% | |

| Stability | Stable for ≥2 years at -20°C |

The compound’s solubility profile enables its use in diverse experimental systems, while its stability under refrigerated conditions facilitates long-term storage . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the stereochemical arrangement of hydroxyl groups and interflavan connectivity, which critically influence its biological activity .

Synthesis and Production Methods

Dehydrodicatechin A is synthesized through oxidative coupling of monomeric catechins. Key methodologies include:

Enzymatic Oxidation

Peroxidase-mediated oxidation of (+)-catechin produces Dehydrodicatechin A as a major dimer, with the reaction following competitive inhibition kinetics () . This pathway mimics natural biosynthetic routes observed in plants and food systems, where enzymatic browning reactions generate complex polyphenols .

Chemical Oxidation

Silver oxide () in toluene/acetone mixtures induces oxidative coupling, yielding Dehydrodicatechin A alongside other oligomers . Alternative oxidants like potassium ferricyanide () and phenyliodine diacetate (PIDA) have been employed, though with varying selectivity .

Table 2: Synthetic Routes to Dehydrodicatechin A

| Method | Conditions | Key Features |

|---|---|---|

| Peroxidase-mediated | Aqueous buffer, pH 5–7 | Biomimetic, high stereoselectivity |

| Ag₂O oxidation | Toluene/acetone, 25–40°C | Scalable, requires inert atmosphere |

| PIDA oxidation | Dichloromethane, 0°C to RT | Rapid kinetics, mixed dimer products |

The choice of method impacts yield and purity, with enzymatic routes favoring specific stereoisomers critical for biological activity .

Biological Activities and Mechanisms

Antioxidant Capacity

Dehydrodicatechin A exhibits potent radical scavenging activity, with an IC₅₀ value of against DPPH radicals . Its catechol moieties and conjugated π-system facilitate electron donation, neutralizing reactive oxygen species (ROS) implicated in chronic diseases .

Enzyme Inhibition

The compound competitively inhibits peroxidase () and polyphenoloxidase (PPO), disrupting enzymatic browning in food systems . Structural analyses suggest that the dimer’s planar geometry obstructs substrate access to the enzyme active site .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves Dehydrodicatechin A from monomeric catechins and other dimers, using acetonitrile/water gradients with 0.1% formic acid . Retention times typically range between 18–22 minutes under these conditions .

Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) experiments reveal characteristic fragmentation patterns:

-

Retro-Diels-Alder cleavage of the C-ring generates ions at 289 and 287 .

-

Interflavan bond rupture produces diagnostic ions at 451 and 125 .

These patterns distinguish Dehydrodicatechin A from B-type procyanidins, which exhibit divergent fragmentation due to alternative interflavan linkages .

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra provide detailed stereochemical information:

-

Downfield-shifted aromatic protons (δ 6.8–7.2 ppm) indicate hydroxyl substitution patterns .

-

Coupling constants () between H-2 and H-3 confirm trans-configuration in the heterocyclic rings .

Applications and Future Directions

Food Science

As a natural PPO inhibitor, Dehydrodicatechin A extends the shelf life of fruits and beverages by preventing enzymatic browning . Its GRAS (Generally Recognized As Safe) status in model systems supports potential commercialization .

Pharmaceutical Development

Ongoing research explores its utility in:

-

Neuroprotection: Attenuation of β-amyloid aggregation in Alzheimer’s models .

-

Cardioprotection: Improvement of endothelial function via NO synthase activation .

Table 3: Emerging Applications of Dehydrodicatechin A

| Application | Mechanism | Current Status |

|---|---|---|

| Food preservation | PPO inhibition, antioxidant effects | Pre-commercial trials |

| Cancer therapy | ROS induction, apoptosis activation | In vitro validation |

| Anti-inflammatory | NF-κB pathway modulation | Preclinical studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume